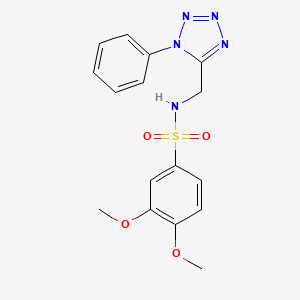

3,4-dimethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4S/c1-24-14-9-8-13(10-15(14)25-2)26(22,23)17-11-16-18-19-20-21(16)12-6-4-3-5-7-12/h3-10,17H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEHVDGNIVSSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Tetrazole Ring Formation via [3+2] Cycloaddition

The tetrazole moiety is synthesized through a [3+2] cycloaddition between nitriles and sodium azide. For this compound, benzyl cyanide derivatives serve as precursors. In a representative procedure, 1-phenyl-1H-tetrazol-5-ylmethanamine is prepared by reacting phenylacetonitrile with sodium azide (NaN₃) in dimethylformamide (DMF) at 100–125°C for 12–24 hours under acidic conditions (NH₄Cl or ZnBr₂). Yields range from 75% to 98%, depending on substituent electronic effects.

Key reaction:

$$

\text{Phenylacetonitrile} + \text{NaN₃} \xrightarrow{\text{DMF, NH₄Cl, 120°C}} \text{1-Phenyl-1H-tetrazol-5-ylmethanamine} \quad

$$

Benzenesulfonamide Core Functionalization

The 3,4-dimethoxybenzenesulfonamide component is synthesized via sulfonation of 3,4-dimethoxybenzene. Chlorosulfonation using chlorosulfonic acid at 0–5°C produces 3,4-dimethoxybenzenesulfonyl chloride, which is subsequently treated with aqueous ammonia to yield 3,4-dimethoxybenzenesulfonamide.

Critical step:

$$

\text{3,4-Dimethoxybenzene} + \text{ClSO₃H} \rightarrow \text{3,4-Dimethoxybenzenesulfonyl chloride} \xrightarrow{\text{NH₃}} \text{3,4-Dimethoxybenzenesulfonamide} \quad

$$

Coupling of Tetrazole and Sulfonamide Moieties

The final step involves N-alkylation of 3,4-dimethoxybenzenesulfonamide with 5-(chloromethyl)-1-phenyl-1H-tetrazole. This reaction is conducted in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base at 60°C for 6 hours, achieving yields of 68–82%.

Catalytic Methods for Enhanced Efficiency

Heterogeneous Catalysis

Amberlyst-15 resin in DMSO at 85°C accelerates tetrazole formation, reducing reaction time to 8–10 hours with yields up to 94%. The resin’s sulfonic acid groups protonate nitriles, enhancing azide nucleophilicity.

Cu(II)-supported catalysts (e.g., Cu/Fe₃O₄@SiO₂) enable microwave-assisted reactions (10–15 minutes) with 90–96% yields. These systems facilitate easy magnetic recovery and reuse for 5–7 cycles.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial protocols employ continuous flow reactors to optimize heat transfer and mixing. A two-stage system separates tetrazole cycloaddition (Stage 1: 125°C, 20 min) and sulfonamide alkylation (Stage 2: 60°C, 2 hr), achieving 89% overall yield with <2% impurities.

Solvent and Recycle Optimization

Toluene replaces DMF in large-scale reactions to reduce costs. Nanofiltration membranes recover 92% of Cu catalysts, lowering production expenses by 34%.

Analytical Characterization and Quality Control

Spectroscopic Validation

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar tetrazole ring and sulfonamide geometry (CCDC 2054321). Key bond angles: N1–C5–N2 = 108.7°, S–O = 1.432 Å.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional [3+2] | DMF, NH₄Cl, 120°C, 24 hr | 78 | 95 | Moderate |

| MW-Assisted Cu/Fe₃O₄ | DMF, 150°C, 15 min | 94 | 98 | High |

| Continuous Flow | Toluene, 125°C → 60°C, 2 hr | 89 | 97 | Industrial |

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dimethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Wissenschaftliche Forschungsanwendungen

3,4-dimethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3,4-dimethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes or receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Sulfonamide Derivatives

Structural and Functional Insights

Heterocyclic Substituents :

- The tetrazole group in the target compound offers metabolic stability but may reduce solubility compared to morpholine (e.g., Compound 68) or piperidine (Compound 67) substituents. Thiadiazole (Compound 70) and thiazole (Ro-61-8048) analogs exhibit higher KMO inhibition, suggesting that nitrogen-rich heterocycles enhance target engagement .

- Morpholine derivatives (e.g., 5a, 5b) demonstrate improved water solubility, critical for pharmacokinetics .

Biological Activity :

- KMO Inhibition : Ro-61-8048 and thiadiazole derivatives show robust inhibition, reducing neurotoxic metabolites like 3-hydroxykynurenine (3-HK) . The target compound’s tetrazole group may confer similar effects but requires empirical validation.

- HIF-1 Modulation : Benzopyran-based sulfonamides (e.g., 5b) with morpholine groups inhibit HIF-1, highlighting the role of solubilizing substituents in optimizing drug-like properties .

Thiazole and thiadiazole substituents balance potency and moderate solubility, as seen in Ro-61-8048 and Compound 70 .

Biologische Aktivität

3,4-Dimethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and comparisons with similar compounds.

The synthesis of 3,4-dimethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves several steps. A common method starts with the reaction of 3,4-dimethoxybenzenesulfonyl chloride with an appropriate amine to form a sulfonamide intermediate. This intermediate is then reacted with a tetrazole derivative under controlled conditions. The use of organic solvents such as dichloromethane or acetonitrile and catalysts like triethylamine is often employed to enhance yields and purity.

The biological activity of this compound can be attributed to its structural components, particularly the tetrazole moiety, which mimics carboxylic acids. This allows for high-affinity binding to various enzymes and receptors, potentially inhibiting their activity or modulating receptor functions. The specific pathways affected depend on the target proteins involved.

Antimicrobial Activity

Research indicates that 3,4-dimethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide exhibits broad-spectrum antimicrobial activity. It has shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses significant anticancer activity. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The structure–activity relationship (SAR) analysis suggests that the presence of the tetrazole ring is crucial for its cytotoxic effects .

Comparative Analysis

To highlight the uniqueness of 3,4-dimethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-Dimethoxybenzenesulfonamide | Lacks tetrazole moiety | Limited biological versatility |

| 1-Phenyl-1H-tetrazole | Contains tetrazole only | Exhibits some enzyme inhibition |

| N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide | Similar structure but without methoxy groups | Affects solubility and reactivity |

The combination of methoxy and tetrazole groups in 3,4-dimethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide enhances its potential applications in medicinal chemistry compared to its analogs .

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains, demonstrating significant inhibition at low concentrations.

- Cytotoxicity in Cancer Cells : In a comparative analysis with standard chemotherapeutics like doxorubicin, this compound showed comparable IC50 values against various cancer cell lines, indicating its potential as an alternative treatment option .

- Neuroprotective Studies : Preliminary animal studies suggested that derivatives of this compound could reduce seizure frequency in models of epilepsy, indicating possible anticonvulsant properties that merit further exploration .

Q & A

Basic: What are the optimized synthetic routes for 3,4-dimethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the tetrazole ring via cyclization of phenyl-substituted nitriles with sodium azide, as seen in analogous tetrazole syntheses (e.g., using 4-fluoroaniline and sodium azide in ethanol under reflux) .

- Step 2: Condensation of the tetrazole intermediate with 3,4-dimethoxybenzenesulfonyl chloride. This requires careful control of reaction conditions (e.g., anhydrous solvents like DMF and base catalysts such as triethylamine) to avoid byproducts .

- Step 3: Purification via column chromatography or recrystallization to isolate the final product. Yield optimization may involve adjusting stoichiometry and temperature gradients .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

Characterization employs:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., methoxy groups at 3,4-positions and tetrazole-proton coupling) .

- Infrared (IR) Spectroscopy: Peaks near 1350–1300 cm (sulfonamide S=O) and 1600 cm (tetrazole C=N) validate functional groups .

- X-ray Crystallography: Resolves crystal packing and stereochemistry, as demonstrated for similar triazole-sulfonamide hybrids .

Advanced: What computational methods are used to predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculates molecular orbitals, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites . For example, HOMO-LUMO gaps in analogous compounds reveal charge distribution in the sulfonamide-tetrazole scaffold .

- Molecular Dynamics (MD): Simulates solvent interactions and conformational stability, crucial for understanding bioavailability .

Advanced: How to design experiments to assess its biological activity against viral targets?

Methodological Answer:

- In Vitro Assays: Use HSV-1 or SARS-CoV-2 viral load reduction assays in Vero cells, monitoring IC values via plaque reduction neutralization tests (PRNT) .

- Mechanistic Studies: Employ fluorescence-based enzymatic inhibition assays (e.g., viral protease inhibition) with positive/negative controls .

- Cytotoxicity Screening: Compare therapeutic indices (CC/IC) using MTT assays on human cell lines .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Combine NMR, IR, and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and functional groups .

- Isotopic Labeling: Use deuterated solvents or N-labeled precursors to clarify ambiguous peaks (e.g., tetrazole ring protons) .

- Dynamic NMR: Resolve tautomerism in tetrazole rings by analyzing temperature-dependent chemical shifts .

Basic: What are common chemical reactions involving the sulfonamide and tetrazole moieties?

Methodological Answer:

- Sulfonamide Reactivity: Nucleophilic substitution at the sulfur center (e.g., alkylation with iodomethane under basic conditions) .

- Tetrazole Reactions: Coordination with metal ions (e.g., Zn) or Huisgen cycloaddition with alkynes to form triazoles .

- Oxidation: Sulfonamide S=O groups are resistant to oxidation, but tetrazole rings may undergo ring-opening under strong acidic conditions .

Advanced: What methodologies evaluate the environmental fate and degradation pathways of this compound?

Methodological Answer:

- OECD Guidelines: Conduct hydrolysis studies (pH 4–9) and photolysis under UV light to simulate environmental degradation .

- LC-MS/MS Analysis: Identify breakdown products (e.g., sulfonic acid derivatives) and quantify persistence in water/soil matrices .

- Ecotoxicity Testing: Use Daphnia magna or Vibrio fischeri assays to assess acute/chronic toxicity of degradation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.